molecular formula C11H7BrF6OS2 B14059136 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14059136
M. Wt: 413.2 g/mol
InChI Key: LEKRZZNHZJGTPJ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone characterized by a propanone backbone substituted with a bromine atom at the 3-position and a phenyl ring bearing two trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions. Its molecular formula is C₁₁H₇BrF₆OS₂, with a molar mass of 437.21 g/mol. The trifluoromethylthio groups are electron-withdrawing and lipophilic, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is likely used in pharmaceutical or agrochemical research, leveraging the unique properties of fluorine and sulfur-containing moieties to modulate bioactivity .

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

LEKRZZNHZJGTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring, followed by bromination of the propanone side chain. The synthetic route may include:

    Formation of Trifluoromethylthio Groups: This step involves the reaction of a phenyl precursor with trifluoromethylthiolating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to yield the corresponding alcohols or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring is coupled with boronic acids or esters.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in designing inhibitors or modulators of specific biological targets.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism by which 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects depends on its interaction with molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromopropanone moiety can act as an electrophile, forming covalent bonds with nucleophilic residues in biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one, three structurally related compounds are analyzed:

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Molecular Formula : C₁₅H₁₂Br₂O
  • Molar Mass : 376.07 g/mol
  • Substituents : Two bromine atoms at the 4-positions of the phenyl rings.
  • Key Differences: The absence of sulfur and fluorine atoms reduces lipophilicity compared to the target compound. Applications: Primarily used as a chemical reagent in organic synthesis .

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS 1806540-10-2)

  • Molecular Formula : C₁₁H₁₃BrOS₂
  • Molar Mass : 305.25 g/mol
  • Substituents : Methylthio (-SCH₃) groups at the 3- and 5-positions.
  • Key Differences :
    • -SCH₃ is less electron-withdrawing than -SCF₃, leading to reduced stabilization of the ketone’s electrophilic carbonyl carbon.
    • Predicted boiling point: 394.9±42.0 °C (vs. target compound’s higher predicted value due to heavier -SCF₃ groups).
    • Lower molar mass and density (1.45±0.1 g/cm³ ) compared to the fluorinated analog .

Hypothetical Fluorinated Analogs

  • Enhanced Lipophilicity : -SCF₃ increases logP values, improving cell membrane penetration .
  • Metabolic Stability : Fluorine’s inertness reduces oxidative degradation in vivo .
  • Reactivity : Strong electron-withdrawing effects may accelerate nucleophilic substitution at the bromine or ketone positions.

Comparative Data Table

Property 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one 1,3-Bis(4-bromophenyl)-2-propanone 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one
Molecular Formula C₁₁H₇BrF₆OS₂ C₁₅H₁₂Br₂O C₁₁H₁₃BrOS₂
Molar Mass (g/mol) 437.21 376.07 305.25
Substituents 2,5-SCF₃, 3-Br 4-Br (×2) 3,5-SCH₃, 3-Br
Boiling Point Not reported (predicted >400°C) Not reported 394.9±42.0 °C
Density (g/cm³) Not reported (predicted >1.5) Not reported 1.45±0.1
Key Functional Impact High lipophilicity, metabolic stability Moderate reactivity Lower electron withdrawal

Research Implications

  • Pharmaceutical Potential: The target compound’s -SCF₃ groups align with trends in fluorinated drug design, where such substituents improve target binding and pharmacokinetics .
  • Synthetic Challenges : Introducing -SCF₃ groups requires specialized reagents (e.g., AgSCF₃ or Cu-mediated reactions), unlike simpler bromination or methylation steps in analogs .
  • Safety Considerations : Bromine and -SCF₃ may confer toxicity; detailed toxicological studies are needed.

Biological Activity

1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes trifluoromethylthio groups attached to a phenyl ring and a bromopropanone moiety. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and interactions with biological targets.

Molecular Characteristics

  • Molecular Formula : C11H7BrF6OS2
  • Molecular Weight : 413.2 g/mol
  • Structural Features : The trifluoromethylthio groups enhance lipophilicity, potentially affecting biological interactions and chemical reactivity. The bromopropanone moiety can act as an electrophile, allowing interactions with nucleophilic sites in biomolecules.

The biological activity of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is primarily attributed to its ability to interact with various biological molecules. The trifluoromethylthio groups may enhance the compound's capacity to penetrate cellular membranes, making it a candidate for pharmacological studies. Additionally, the bromopropanone moiety can interact with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Potential Therapeutic Applications

Research indicates that compounds with similar structural features may exhibit inhibitory effects on key enzymes involved in neurotransmission. For example, studies on related compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Summary of Studies

Study FocusFindings
Acetylcholinesterase InhibitionCompounds similar to 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one showed IC50 values ranging from 18.2 to 196.6 μmol.L-1 against AChE .
Biological ReactivityInteraction studies suggest that the compound can inhibit key enzymes or disrupt cellular processes.

Case Study 1: Inhibition of Cholinesterases

A series of derivatives based on the structure of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most promising derivatives demonstrated enhanced potency compared to established drugs like rivastigmine, indicating potential for development as therapeutic agents against cognitive decline associated with Alzheimer's disease.

Case Study 2: Interaction with Biological Targets

In vitro studies have shown that the compound interacts with nucleophilic sites in proteins, leading to potential modulation of enzymatic activities. This interaction could be pivotal in understanding the compound's role in cellular signaling pathways and metabolic processes.

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